molecular formula C22H18N2O5 B2416848 Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate CAS No. 1105244-11-8

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2416848
CAS No.: 1105244-11-8
M. Wt: 390.395
InChI Key: VTRMFPJDQYLODZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate is a chemical compound with the molecular formula C22H18N2O5 and a molecular weight of 390.395.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate typically involves the following steps:

    Formation of Benzofuran Derivative: The benzofuran moiety is synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.

    Synthesis of Isoxazole Ring: The isoxazole ring is formed by reacting hydroxylamine with a β-keto ester or β-diketone in the presence of an acid catalyst.

    Coupling Reaction: The benzofuran and isoxazole derivatives are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzofuran and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran and isoxazole moieties are known to interact with various enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds containing the benzofuran moiety, known for their diverse biological activities, including antimicrobial and anticancer properties.

    Isoxazole Derivatives: Compounds with the isoxazole ring, which exhibit a wide range of pharmacological activities, such as anti-inflammatory and antiviral effects.

Uniqueness

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and diverse applications

Properties

IUPAC Name

ethyl 4-[[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-2-27-22(26)14-7-9-16(10-8-14)23-21(25)13-17-12-20(29-24-17)19-11-15-5-3-4-6-18(15)28-19/h3-12H,2,13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRMFPJDQYLODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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